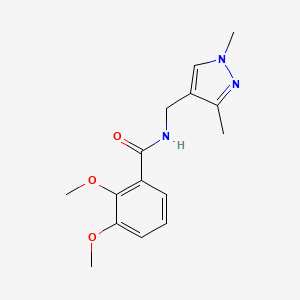
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3 with a molecular weight of 248.28 g/mol. The compound features a pyrazole moiety linked to a dimethoxybenzamide structure, which is crucial for its biological activity.
Antiproliferative Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were shown to reduce mTORC1 activity and enhance autophagy in pancreatic cancer cells (MIA PaCa-2) . This suggests that this compound may also influence similar pathways.
Autophagy Modulation
Autophagy plays a critical role in cancer cell survival and proliferation. Compounds that modulate autophagy can disrupt the balance between cell survival and death. The aforementioned pyrazole derivatives demonstrated the ability to interfere with autophagic flux by affecting mTORC1 reactivation and the clearance of LC3-II under starvation conditions . This mechanism may be relevant for this compound as well.
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives often correlates with specific structural features. The presence of both the pyrazole and dimethoxy groups in this compound likely contributes to its activity profile. Comparative studies suggest that modifications in the substituents on the benzene ring can significantly impact potency and selectivity against cancer cell lines.
In Vitro Studies
In vitro evaluations have shown that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |
| Compound B | A549 (lung) | 0.8 | Autophagy induction |
These findings suggest that this compound could potentially exhibit similar or enhanced efficacy based on its structural analogs.
特性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-11(9-18(2)17-10)8-16-15(19)12-6-5-7-13(20-3)14(12)21-4/h5-7,9H,8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKAVNOTJRBQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














